molecular formula C13H12BrNO2 B12563037 1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester CAS No. 144062-63-5

1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester

Cat. No.: B12563037
CAS No.: 144062-63-5
M. Wt: 294.14 g/mol
InChI Key: JJJHABVGPZVCPN-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring, a carboxylic acid group, a bromomethyl phenyl group, and a methyl ester group

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the pyrrole ring.

    Attachment of the Bromomethyl Phenyl Group: The bromomethyl phenyl group can be introduced through a substitution reaction, where a bromomethyl group is attached to a phenyl ring, which is then connected to the pyrrole ring.

    Esterification: The carboxylic acid group is converted to a methyl ester through an esterification reaction with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a carboxylic acid to an alcohol.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester has several scientific research applications:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It may serve as a precursor for the development of drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential effects on various biological pathways.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester depends on its specific application and the target it interacts with. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules, while the pyrrole ring and carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester can be compared with other pyrrole derivatives, such as:

    1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound has similar structural features but differs in the substitution pattern on the pyrrole ring and the ester group.

    1H-Pyrrole-2-carboxamide: This compound has an amide group instead of an ester group, which can affect its reactivity and biological activity.

    5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde): This compound contains two pyrrole rings connected by a methylene bridge, which can lead to different chemical and physical properties.

Properties

CAS No.

144062-63-5

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

methyl 1-[4-(bromomethyl)phenyl]pyrrole-2-carboxylate

InChI

InChI=1S/C13H12BrNO2/c1-17-13(16)12-3-2-8-15(12)11-6-4-10(9-14)5-7-11/h2-8H,9H2,1H3

InChI Key

JJJHABVGPZVCPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1C2=CC=C(C=C2)CBr

Origin of Product

United States

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